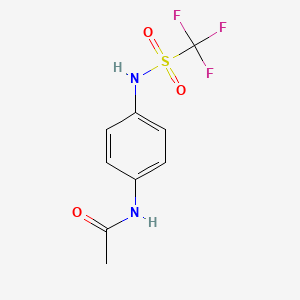
N-(4-(trifluorométhylsulfonamido)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethanesulfonamido group attached to a phenyl ring, which is further connected to an acetamide group. The trifluoromethanesulfonamido group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Applications De Recherche Scientifique
N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of N-(4-(trifluoromethylsulfonamido)phenyl)acetamide is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and is a well-known target for antimicrobial and antitumor agents .
Mode of Action
N-(4-(trifluoromethylsulfonamido)phenyl)acetamide: interacts with DHFR, inhibiting its function .
Biochemical Pathways
By inhibiting DHFR, N-(4-(trifluoromethylsulfonamido)phenyl)acetamide disrupts the synthesis of nucleotides, which are essential for DNA replication and RNA transcription . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
N-(4-(trifluoromethylsulfonamido)phenyl)acetamide . The effectiveness of the compound against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines suggests that it is capable of reaching its target sites in the body .
Result of Action
The molecular and cellular effects of N-(4-(trifluoromethylsulfonamido)phenyl)acetamide ’s action include disruption of nucleotide synthesis, cell cycle arrest, and cell death . These effects are particularly pronounced in rapidly dividing cells, which is why the compound shows activity against certain types of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 4-aminophenylacetamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonamido group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenylacetamides.
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating reagent in organic synthesis.
Mefluidide: A herbicide with a similar trifluoromethanesulfonamido group.
Uniqueness
N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3S/c1-6(15)13-7-2-4-8(5-3-7)14-18(16,17)9(10,11)12/h2-5,14H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVFXGBSGWWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-DIFLUORO-N-(2-{[6-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ETHYL)BENZAMIDE](/img/structure/B2576530.png)
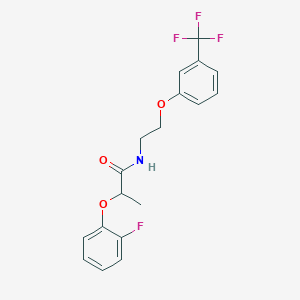

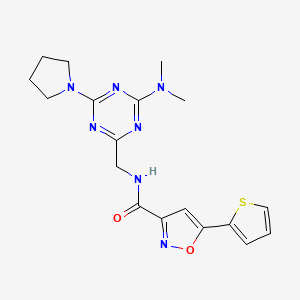

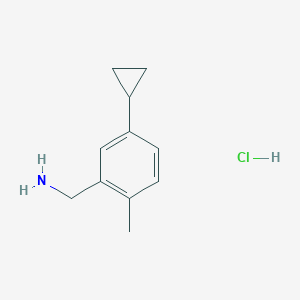
![2-ethoxy-6-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2576542.png)
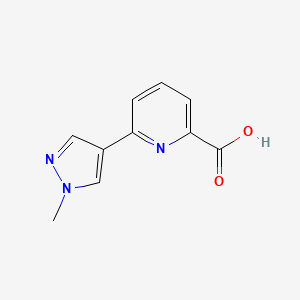
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2576545.png)
![1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2576546.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2576547.png)

![2-(cyclopentylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2576550.png)
![2,2,2-Trifluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2576551.png)
